bradykinin, 4-iodo-Phe(5)-
CAS No.: 159694-13-0
Cat. No.: VC0222190
Molecular Formula: C9H12O
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159694-13-0 |
|---|---|
| Molecular Formula | C9H12O |
| Molecular Weight | 0 |
Introduction
Chemical Identity and Basic Properties
Bradykinin, 4-iodo-Phe(5)- is a modified analog of the nonapeptide bradykinin in which the phenylalanine residue at position 5 is substituted with a 4-iodo-phenylalanine. This strategic modification at the fifth position creates a peptide with distinct receptor binding characteristics while maintaining the core functionality of bradykinin.
| Property | Description |
|---|---|
| Name | Bradykinin, 4-iodo-Phe(5)- |
| Synonyms | [p-iodo-Phe5]bradykinin |
| CAS Registry Number | 159694-13-0 |
| Modification | Phenylalanine at position 5 substituted with 4-iodo-phenylalanine |
| Specific Radioactivity | 1000-1500 Ci/mmol (for radioiodinated form) |
The 4-iodo substitution on the phenylalanine residue significantly alters the electronic and steric properties of the peptide, resulting in modified receptor interaction profiles compared to native bradykinin .
Synthesis and Preparation Methods
The synthesis of bradykinin, 4-iodo-Phe(5)- involves specialized techniques particularly when prepared as a radioactive tracer for binding studies. The compound can be prepared through a carrier-free method that involves:
Synthetic Pathway
The radioiodinated form of bradykinin, 4-iodo-Phe(5)- is synthesized from its nitro precursor, [p-NO2-Phe5]bradykinin, through a two-step process:
-
Catalytic hydrogenation of the nitro group
-
Subsequent halodediazotation to introduce the iodine atom
This method produces a high specific radioactivity product (1000-1500 Ci/mmol) suitable for sensitive receptor binding assays .
Precursor Compounds
The nitro precursor [p-NO2-Phe5]bradykinin used in the synthesis demonstrates different binding characteristics. It functions as a nonselective ligand with nanomolar affinity for bradykinin binding sites in both guinea pig ileum and rat myometrial membrane preparations .
Receptor Binding Properties
Bradykinin, 4-iodo-Phe(5)- demonstrates distinctive receptor binding profiles that differ from native bradykinin, making it valuable for characterizing bradykinin receptor subtypes.
Binding Characteristics in Guinea Pig Ileum
In guinea pig ileum membrane preparations, bradykinin, 4-iodo-Phe(5)- exhibits a biphasic binding pattern characterized by:
| Binding Site | Dissociation Constant (Kd) | Maximum Binding (Bmax) |
|---|---|---|
| High Affinity | 3 pM | 22 fmol/mg protein |
| Low Affinity | 192 pM | 245 fmol/mg protein |
The kinetically determined dissociation constants were 2 pM and 910 pM for high and low affinity sites, respectively .
Tissue-Specific Binding Differences
A remarkable aspect of bradykinin, 4-iodo-Phe(5)- is its tissue-specific binding profile. In contrast to its biphasic binding in guinea pig ileum, in rat myometrial membranes:
-
It fails to reveal a high affinity binding site
-
It displays reduced affinity for the low affinity site compared to native bradykinin
This tissue-specific binding profile suggests that bradykinin, 4-iodo-Phe(5)- can discriminate between putative bradykinin receptor subtypes in different tissues .
Comparative Analysis with Other Bradykinin Analogs
Bradykinin, 4-iodo-Phe(5)- demonstrates distinctive properties when compared to other bradykinin analogs and the native peptide.
Comparison with Native Bradykinin
When compared to native bradykinin, bradykinin, 4-iodo-Phe(5)- shows:
-
Increased affinity for the high affinity binding site in guinea pig ileum
-
Decreased affinity for the low affinity binding site
-
Altered tissue specificity profile
These differential binding characteristics indicate that the 4-iodo substitution at position 5 significantly alters the interaction of the peptide with bradykinin receptors .
Comparison with [p-NO2-Phe5]Bradykinin
Unlike bradykinin, 4-iodo-Phe(5)-, the nitro analog [p-NO2-Phe5]bradykinin:
-
Acts as a nonselective ligand
-
Demonstrates nanomolar affinity for all labeled binding sites in both membrane preparations
-
Serves as a substrate for the metalloendopeptidase meprin
-
Exhibits different cleavage patterns with various proteases
These differences highlight how subtle modifications to the phenylalanine at position 5 can dramatically alter the binding characteristics and functional properties of bradykinin analogs .
Research Applications
The unique properties of bradykinin, 4-iodo-Phe(5)- make it particularly valuable for several research applications.
Radioligand Binding Studies
When prepared as a radioiodinated ligand, bradykinin, 4-iodo-Phe(5)- offers significant advantages for binding studies:
-
High specific radioactivity (1000-1500 Ci/mmol)
-
Enhanced binding to high affinity sites
-
Ability to discriminate between receptor subtypes
These characteristics make it particularly useful for sensitive detection of bradykinin receptors in various tissues .
Physiological Context of Bradykinin Receptor System
Understanding the context in which bradykinin, 4-iodo-Phe(5)- operates requires knowledge of the bradykinin system's physiological roles.
Bradykinin as an Inflammatory Mediator
Bradykinin is a potent inflammatory mediator that induces:
-
Vasodilation
-
Increased vascular permeability
-
Pain sensation
It is generated during tissue injury and contributes to the inflammatory response by activating G-protein-coupled bradykinin B2 receptors and tyrosine kinase signaling pathways .
Regulation of Bradykinin Activity
Bradykinin activity is tightly regulated through several mechanisms:
-
Control of bradykinin formation via proteolytic processing of high molecular weight kininogen (HK)
-
Protection of HK from proteolytic processing by glycosaminoglycans (GAGs)
-
Cell-surface binding interactions that modulate bradykinin release
The strategic modification of bradykinin, such as in bradykinin, 4-iodo-Phe(5)-, helps elucidate these regulatory mechanisms and receptor interactions .
Future Research Directions
Based on the unique properties of bradykinin, 4-iodo-Phe(5)-, several promising research directions emerge.
Receptor Subtype Therapeutics
The ability of bradykinin, 4-iodo-Phe(5)- to discriminate between receptor subtypes suggests potential for:
-
Development of subtype-specific therapeutics
-
Targeted modulation of bradykinin-mediated inflammation
-
Tissue-specific interventions based on differential receptor expression
Understanding the binding mechanisms of bradykinin, 4-iodo-Phe(5)- could inform the design of novel therapeutic agents for conditions involving bradykinin dysregulation .
Structural Optimization
Further structural modifications of bradykinin, 4-iodo-Phe(5)- might yield compounds with:
-
Enhanced receptor selectivity
-
Improved metabolic stability
-
Optimized therapeutic potential
These investigations could follow approaches similar to those used for other bradykinin analogs, such as the constrained H-Phe-Phe-NH2 analogs developed for pain management .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume